1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
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Overview
Description
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a complex organic compound that features a boronate ester, a trifluoromethoxy group, and a sulfonyl pyrrolidine moiety
Preparation Methods
The synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine typically involves multiple steps The process begins with the preparation of the boronate ester, which is then coupled with the trifluoromethoxy phenyl groupIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl pyrrolidine moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds include other boronate esters, trifluoromethoxy-substituted phenyl compounds, and sulfonyl pyrrolidines. Compared to these compounds, 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H23BF3NO5S |
---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
InChI |
InChI=1S/C17H23BF3NO5S/c1-15(2)16(3,4)27-18(26-15)12-7-8-14(13(11-12)25-17(19,20)21)28(23,24)22-9-5-6-10-22/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI Key |
OIDIZOGQTUUFJZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N3CCCC3)OC(F)(F)F |
Origin of Product |
United States |
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